![molecular formula C8H15ClN4O B1381080 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride CAS No. 1803580-93-9](/img/structure/B1381080.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride
Overview
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. This particular compound has a methyl group attached to the third position of the oxadiazole ring and a piperazine ring attached to the methyl group via a methylene bridge. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
Reaction Steps:
Formation of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde: This can be achieved by reacting 3-methyl-1,2,4-oxadiazole with an appropriate aldehyde source under acidic conditions.
Formation of the Methylene Bridge: The aldehyde group is then converted to a methylene bridge by reacting with a suitable reagent such as a Grignard reagent or an organolithium compound.
Attachment of Piperazine: The resulting compound is then reacted with piperazine to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert functional groups within the compound, such as converting nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted oxadiazoles and piperazines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring, being a versatile scaffold, can interact with various biological targets, influencing pathways related to disease processes.
Comparison with Similar Compounds
1,2,4-Oxadiazoles: These compounds share the same heterocyclic structure but may have different substituents.
Piperazines: Piperazine derivatives with different substituents on the ring.
Oxadiazole-Piperazine Hybrids: Other compounds that combine oxadiazole and piperazine rings in different configurations.
Uniqueness: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the piperazine ring. This combination provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWNKCVSUXMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


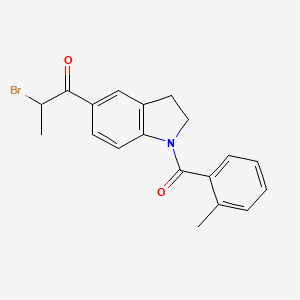
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
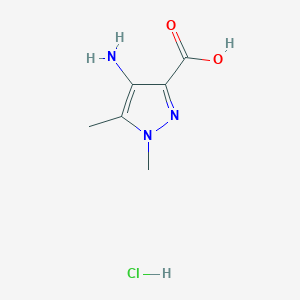
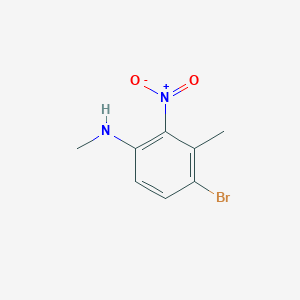
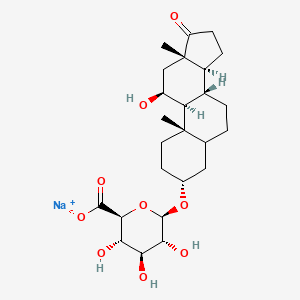
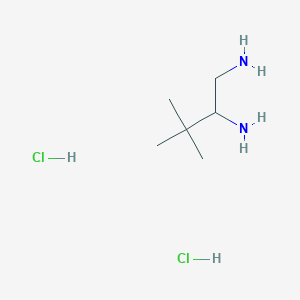


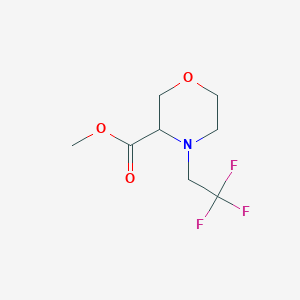

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
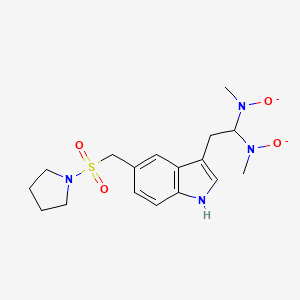
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
